molecular formula C12H15BFNO3 B11756857 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

Cat. No.: B11756857
M. Wt: 251.06 g/mol
InChI Key: CYTFMZJFQVRYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom, a boronic ester group, and an aldehyde group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester derivative.

    Introduction of the Aldehyde Group: The boronic ester derivative is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a base like lithium diisopropylamide (LDA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.

    Reduction: 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: This compound is used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the field of oncology and anti-inflammatory drugs.

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo cross-coupling reactions, while the aldehyde group can participate in nucleophilic addition reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring.

Comparison with Similar Compounds

  • 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness:

  • Functional Groups: The presence of both a boronic ester and an aldehyde group in 3-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde makes it more versatile in synthetic applications compared to similar compounds that may lack one of these functional groups.
  • Reactivity: The combination of these functional groups allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H15BFNO3

Molecular Weight

251.06 g/mol

IUPAC Name

3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)10-6-5-8(14)9(7-16)15-10/h5-7H,1-4H3

InChI Key

CYTFMZJFQVRYGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.